molecular formula C11H14ClNO2S B2624311 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477864-22-5

4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2624311
CAS No.: 477864-22-5
M. Wt: 259.75
InChI Key: VEDKJBQGELOYKB-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound that belongs to the class of thiazinane derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to the thiazinane ring, which is further substituted with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorobenzyl chloride and thiazinane.

    Reaction Conditions: The 3-chlorobenzyl chloride is reacted with thiazinane in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(3-chlorobenzyl)-1lambda~6~,4-thiazinane.

    Oxidation: The intermediate is then oxidized using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the sulfone group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazinane derivatives.

Scientific Research Applications

4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione: Unique due to its specific substitution pattern and sulfone group.

    4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane: Lacks the sulfone group, leading to different chemical properties and reactivity.

    4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-sulfide: Contains a sulfide group instead of a sulfone, affecting its oxidation state and reactivity.

Uniqueness

This compound is unique due to the presence of both the 3-chlorobenzyl group and the sulfone group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-11-3-1-2-10(8-11)9-13-4-6-16(14,15)7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDKJBQGELOYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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